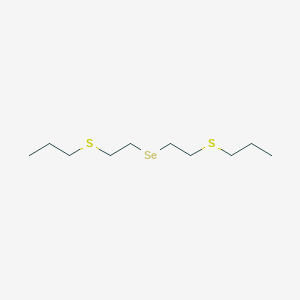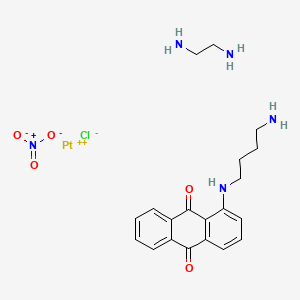
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N')-, (SP-4-2)-, nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is a complex chemical compound that features a platinum ion coordinated with a variety of ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate typically involves the coordination of platinum with the specified ligands. The process generally starts with the preparation of the ligands, followed by their reaction with a platinum precursor under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of automated systems and reactors can help in achieving efficient and reproducible production.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the overall structure and properties of the compound.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of different complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands that can coordinate with the platinum ion. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state complexes, while substitution reactions can yield new platinum-ligand complexes with different properties.
Wissenschaftliche Forschungsanwendungen
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate has a wide range of scientific research applications:
Chemistry: The compound is used in studies related to coordination chemistry, catalysis, and the development of new materials.
Biology: It is investigated for its interactions with biological molecules, such as proteins and DNA, which can provide insights into its potential biological activities.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to interact with cellular components.
Industry: It may be used in the development of new industrial processes and materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate involves its interaction with molecular targets, such as DNA and proteins. The platinum ion can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that can disrupt their normal functions. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the proliferation of cancer cells by interfering with their DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Carboplatin: Another platinum-based anticancer agent with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in chemotherapy that has a distinct chemical structure and is effective against certain types of cancer.
Uniqueness
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is unique due to its specific ligand coordination, which can impart distinct chemical and biological properties compared to other platinum-based compounds. Its unique structure may offer advantages in terms of selectivity, efficacy, and reduced side effects in therapeutic applications.
Eigenschaften
CAS-Nummer |
138776-39-3 |
|---|---|
Molekularformel |
C20H26ClN5O5Pt |
Molekulargewicht |
647.0 g/mol |
IUPAC-Name |
1-(4-aminobutylamino)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C18H18N2O2.C2H8N2.ClH.NO3.Pt/c19-10-3-4-11-20-15-9-5-8-14-16(15)18(22)13-7-2-1-6-12(13)17(14)21;3-1-2-4;;2-1(3)4;/h1-2,5-9,20H,3-4,10-11,19H2;1-4H2;1H;;/q;;;-1;+2/p-1 |
InChI-Schlüssel |
INNTWKAOBUWKLZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.C(CN)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


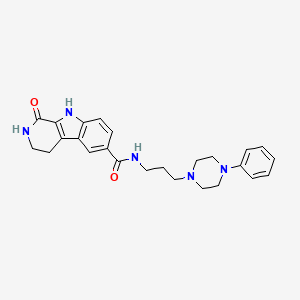
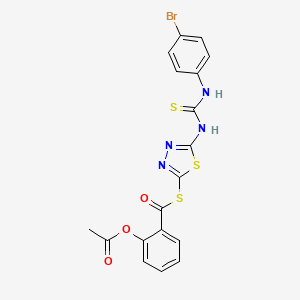
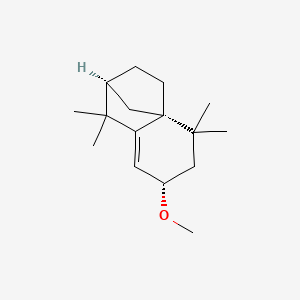
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)

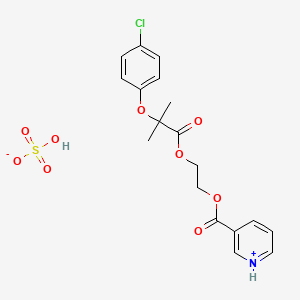

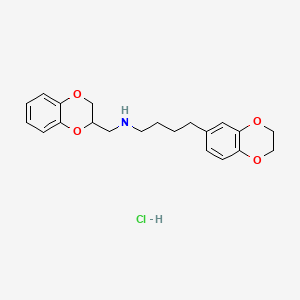


![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)

